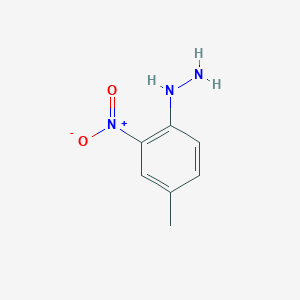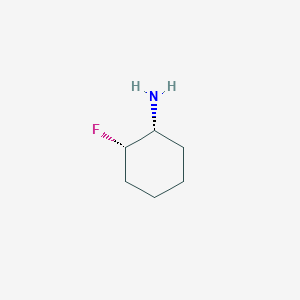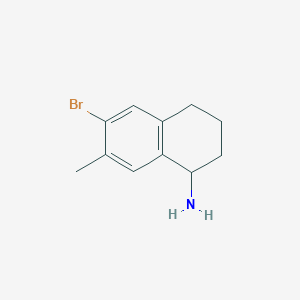
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol is an organic compound that features a bromine atom attached to a phenyl ring and a nitro group attached to another phenyl ring, connected by an ethanol moiety
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitrobenzaldehyde.
Reaction Conditions: A Grignard reaction is employed, where a Grignard reagent (such as phenylmagnesium bromide) is reacted with the aldehydes under anhydrous conditions.
Industrial Production: In an industrial setting, the reaction is scaled up using large reactors, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(2-nitrophenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-2-(2-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
1-(4-Bromophenyl)-2-(2-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitro group.
Propiedades
Fórmula molecular |
C14H12BrNO3 |
|---|---|
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C14H12BrNO3/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16(18)19/h1-8,14,17H,9H2 |
Clave InChI |
LZMABHURDNEZKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(C2=CC=C(C=C2)Br)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)


![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)

![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)

![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)

![Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate](/img/structure/B12281064.png)
![2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12281068.png)
